molecular formula C6H2ClF3N2O B12443631 2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride

2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride

Cat. No.: B12443631
M. Wt: 210.54 g/mol
InChI Key: HJZATSVHUZOCJI-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride is a chemical compound with the molecular formula C6H2ClF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trifluoromethyl group and the carbonyl chloride group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride typically involves the chlorination of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling reactions

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)pyrimidine-5-carbonyl Chloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties. The presence of both the trifluoromethyl and carbonyl chloride groups makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C6H2ClF3N2O

Molecular Weight

210.54 g/mol

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C6H2ClF3N2O/c7-4(13)3-1-11-5(12-2-3)6(8,9)10/h1-2H

InChI Key

HJZATSVHUZOCJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C(=O)Cl

Origin of Product

United States

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